2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that features both isoquinoline and pyrimidine moieties. These structures are often found in bioactive molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13(2)8-9-17-14(3)20-19(21-18(17)23)22-11-10-15-6-4-5-7-16(15)12-22/h4-7,13H,8-12H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWHDJMWOXAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and pyrimidine moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the pyrimidine ring or any unsaturated bonds within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated rings.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug development, particularly for targeting neurological or cardiovascular conditions.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The isoquinoline and pyrimidine moieties could facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one: Lacks the 3-methylbutyl group.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-methylbutyl)pyrimidin-4(3H)-one: Lacks the 6-methyl group.
Uniqueness
The presence of both the 6-methyl and 5-(3-methylbutyl) groups in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
